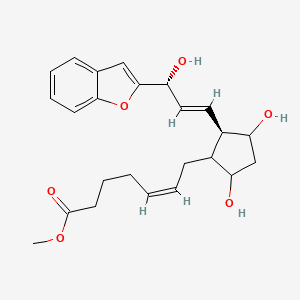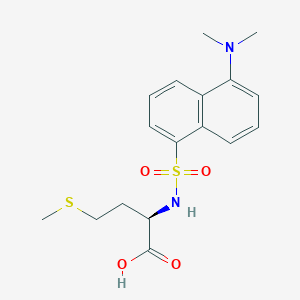
Dansyl-D-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dansyl-D-methionine is a derivative of the amino acid methionine, where the dansyl group (1-dimethylaminonaphthalene-5-sulfonyl) is attached to the amino group of methionine. This compound is widely used in biochemical research due to its fluorescent properties, which make it useful for labeling and detecting proteins and peptides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-D-methionine typically involves the reaction of methionine with dansyl chloride. The reaction is carried out in a basic aqueous solution, often using sodium bicarbonate as the base. The reaction proceeds at room temperature and yields the dansylated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and high-performance liquid chromatography (HPLC) is common to monitor and purify the product .
Analyse Des Réactions Chimiques
Types of Reactions
Dansyl-D-methionine undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in methionine can be oxidized to form sulfoxides and sulfones.
Reduction: The sulfoxides and sulfones can be reduced back to the thioether.
Substitution: The dansyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the dansyl group under mild conditions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Regeneration of the thioether group.
Substitution: Formation of various dansylated derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dansyl-D-methionine is extensively used in various fields of scientific research:
Chemistry: Used as a fluorescent probe to study the structure and dynamics of proteins and peptides.
Biology: Employed in the labeling of proteins for visualization in fluorescence microscopy.
Medicine: Utilized in diagnostic assays to detect specific proteins or peptides in biological samples.
Industry: Applied in the quality control of pharmaceuticals and in the development of new drugs
Mécanisme D'action
The mechanism by which Dansyl-D-methionine exerts its effects is primarily through its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the detection and quantification of the labeled molecule. The molecular targets are typically the amino groups of proteins and peptides, which react with the dansyl chloride to form a stable fluorescent product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl-L-methionine: The L-isomer of methionine dansylated at the amino group.
Dansyl-L-lysine: Lysine dansylated at the amino group.
Dansyl-L-arginine: Arginine dansylated at the amino group.
Uniqueness
Dansyl-D-methionine is unique due to its specific stereochemistry (D-isomer) and its application in studying the behavior of D-amino acids in biological systems. This is in contrast to the more commonly studied L-isomers, providing insights into the role of D-amino acids in various biological processes .
Propriétés
Numéro CAS |
77481-10-8 |
|---|---|
Formule moléculaire |
C17H22N2O4S2 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H22N2O4S2/c1-19(2)15-8-4-7-13-12(15)6-5-9-16(13)25(22,23)18-14(17(20)21)10-11-24-3/h4-9,14,18H,10-11H2,1-3H3,(H,20,21)/t14-/m1/s1 |
Clé InChI |
ADWOYRHKFIZWFB-CQSZACIVSA-N |
SMILES isomérique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@H](CCSC)C(=O)O |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCSC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



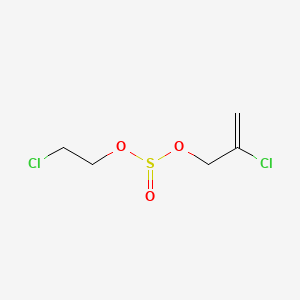
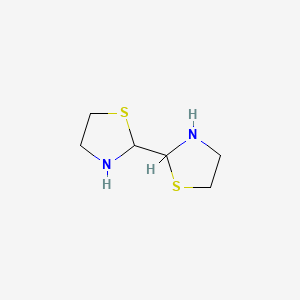


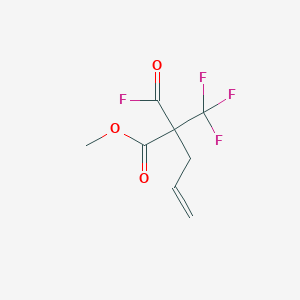

![5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole](/img/structure/B14447069.png)
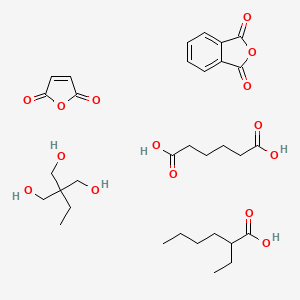
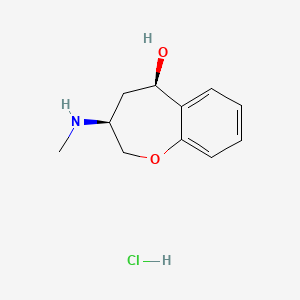
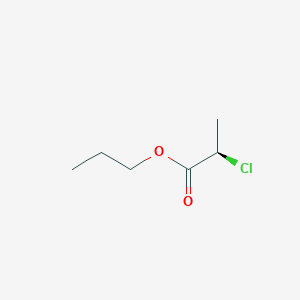
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
